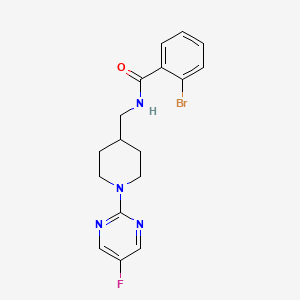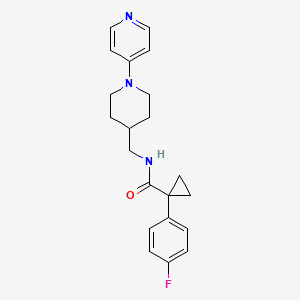
2,4-Difluoro-3-trifluoromethylanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Difluoro-3-trifluoromethylanisole” is a chemical compound with the CAS Number: 1799420-90-8 . Its IUPAC name is 1,3-difluoro-4-methoxy-2-(trifluoromethyl)benzene . The molecular weight of this compound is 212.12 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C8H5F5O . The InChI code for this compound is 1S/C8H5F5O/c1-14-5-3-2-4(9)6(7(5)10)8(11,12)13/h2-3H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (212.12 ) and its linear formula (C8H5F5O ). Unfortunately, specific details such as its melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Antifungal Activities
New antifungal 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety were synthesized, showing potent antifungal activities against yeasts and filamentous fungi. The study highlights the potential of fluorinated compounds in developing effective antifungal agents (Eto, Kaneko, & Sakamoto, 2000).
Electrophilic Fluorination
Research on the direct conversion of indoles to 3,3-difluoro-2-oxindoles via electrophilic fluorination using N-fluorobenzenesulfonimide was conducted. This process provides a moderate yield and emphasizes the role of electrophilic fluorination in organic synthesis (Lim et al., 2012).
Synthesis Methodologies
- A novel method for the regioselective anodic difluorination of oxazolyl sulfides, producing 2-alkylthio-4,5-difluoro-4-methyl-2-oxazolines, was developed. This technique showcases the versatility of electrochemical fluorination in organic synthesis (Riyadh, Ishii, & Fuchigami, 2002).
- The synthesis of 2,3-difluoro-4-iodoanisole through a series of reactions including diazotization and Schiemann and Sandmeyer reactions, illustrates the intricate steps involved in producing fluorinated aromatic compounds (Huang Suo-yi, 2006).
Selective Difluoromethylation and Monofluoromethylation
Selective introduction of fluorine atoms and fluorinated moieties into organic molecules is crucial for developing pharmaceuticals and agrochemicals. The study provides an overview of difluoromethylation and monofluoromethylation methods, highlighting their importance in synthesizing CF2H- and CH2F-containing compounds (Hu, Zhang, & Wang, 2009).
Direcciones Futuras
The future directions of “2,4-Difluoro-3-trifluoromethylanisole” could involve its use in various chemical reactions, given the unique properties of fluoro-substituted compounds . These compounds have seen enormous growth in their incorporation into organic motifs, which could lead to further improvements in the field of trifluoromethylation reactions .
Propiedades
IUPAC Name |
1,3-difluoro-4-methoxy-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-14-5-3-2-4(9)6(7(5)10)8(11,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXZIOYTPHIXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2631515.png)
![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2631516.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2631520.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2631522.png)
![7-methyl-8-phenyl-2-((pyridin-2-ylmethyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2631523.png)

![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)


![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2631531.png)

